molecular formula C11H19NO5 B1344111 N-Boc-3-methylmorpholine-3-carboxylic Acid CAS No. 1052680-53-1

N-Boc-3-methylmorpholine-3-carboxylic Acid

Cat. No.: B1344111
CAS No.: 1052680-53-1
M. Wt: 245.27 g/mol
InChI Key: OWKAFGALKWOGOO-UHFFFAOYSA-N
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Description

N-Boc-3-methylmorpholine-3-carboxylic Acid, also known as 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.

Biochemical Analysis

Biochemical Properties

N-Boc-3-methylmorpholine-3-carboxylic Acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to the cleavage or formation of peptide bonds .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of proteases by forming a covalent bond with the catalytic residue in the enzyme’s active site. This inhibition can result in the accumulation of substrate molecules and a decrease in the production of reaction products. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound can also influence the activity of metabolic enzymes, leading to changes in the rates of metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its overall bioavailability.

Preparation Methods

The synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method starts with the reaction of 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-Boc-3-methylmorpholine-3-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Coupling Reactions: It can be used in coupling reactions such as peptide synthesis, where the Boc group serves as a protecting group for the amine.

Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-3-methylmorpholine-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the development of new drugs, particularly in the synthesis of peptide-based therapeutics.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

N-Boc-3-methylmorpholine-3-carboxylic Acid can be compared with other Boc-protected amines, such as N-Boc-2-methylmorpholine-2-carboxylic Acid and N-Boc-4-methylmorpholine-4-carboxylic Acid. These compounds share similar protective properties but differ in their structural configurations and reactivity. The unique positioning of the methyl group in this compound provides distinct steric and electronic effects, making it suitable for specific synthetic applications.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAFGALKWOGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624563
Record name 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052680-53-1
Record name 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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